molecular formula C20H22N2O4 B12427388 Nomifensine-d3 (maleate)

Nomifensine-d3 (maleate)

Cat. No.: B12427388
M. Wt: 357.4 g/mol
InChI Key: GEOCVSMCLVIOEV-PCUGBSCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nomifensine-d3 (maleate) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Nomifensine maleate molecule . The synthesis involves the substitution of hydrogen atoms with deuterium atoms in the Nomifensine structure. The reaction conditions typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

The industrial production of Nomifensine-d3 (maleate) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Nomifensine-d3 (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of Nomifensine-d3 (maleate) .

Comparison with Similar Compounds

Nomifensine-d3 (maleate) is unique due to its deuterium labeling, which distinguishes it from other norepinephrine-dopamine reuptake inhibitors. Similar compounds include:

Nomifensine-d3 (maleate) offers advantages in research due to its stable isotopic labeling, which allows for precise quantitation and analysis of drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3;

InChI Key

GEOCVSMCLVIOEV-PCUGBSCUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.